![molecular formula C12H8F3N3O2 B2834166 6-氧代-N-(3-(三氟甲基)苯基)-1,6-二氢吡啶并[2,3-d]嘧啶-3-甲酰胺 CAS No. 371142-38-0](/img/structure/B2834166.png)

6-氧代-N-(3-(三氟甲基)苯基)-1,6-二氢吡啶并[2,3-d]嘧啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

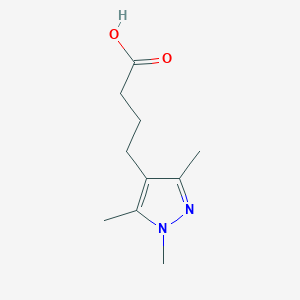

Compounds like “6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide” belong to a class of organic compounds known as amides. These are characterized by a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with carboxylic acids or their derivatives . The exact method can vary depending on the specific structures of the reactants and the desired product .Molecular Structure Analysis

The molecular structure of a compound like this would likely include a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to a phenyl ring . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

Amides, including compounds like the one you mentioned, can undergo a variety of chemical reactions. These can include hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, and solubility would be determined by factors like the size of the molecule, the types and locations of functional groups, and the presence of any charged atoms .科学研究应用

MMP 13 Inhibitors

This compound has been used in the design and synthesis of a series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives . These derivatives have shown potent and highly selective activity of inhibiting Matrix metalloproteinase 13 (MMP 13) . MMP 13 is a key enzyme implicated in the degradation of the extracellular matrix in various diseases such as breast cancer, osteoarthritis, and rheumatoid arthritis .

Treatment of Psoriasis

The over-expression of MMPs, which can be inhibited by this compound, is associated with a number of pathological processes including psoriasis .

Treatment of Multiple Sclerosis

Similarly, the over-expression of MMPs is also associated with multiple sclerosis . Therefore, this compound could potentially be used in the treatment of multiple sclerosis.

Treatment of Osteoarthritis

As mentioned earlier, MMP 13 plays a key role in osteoarthritis . Therefore, this compound could potentially be used in the treatment of osteoarthritis.

Treatment of Rheumatoid Arthritis

MMP 13 is also implicated in rheumatoid arthritis . Therefore, this compound could potentially be used in the treatment of rheumatoid arthritis.

Treatment of Alzheimer’s Disease

The over-expression of MMPs is associated with Alzheimer’s disease . Therefore, this compound could potentially be used in the treatment of Alzheimer’s disease.

Inhibition of Tumor Growth and Metastasis

The over-expression of MMPs is associated with tumor growth and metastasis . Therefore, this compound could potentially be used to inhibit tumor growth and metastasis.

Treatment of Osteoporosis

The over-expression of MMPs is associated with osteoporosis . Therefore, this compound could potentially be used in the treatment of osteoporosis.

作用机制

Target of Action

The primary target of 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide is Matrix Metalloproteinase 13 (MMP 13) . MMP 13 is a key enzyme implicated in the degradation of the extracellular matrix in various diseases such as breast cancer, osteoarthritis, and rheumatoid arthritis .

Mode of Action

This compound interacts with its target, MMP 13, by inhibiting its activity . The inhibition of MMP 13 is achieved through a novel binding mode characterized by the absence of interactions between the inhibitor and the catalytic zinc . This selective inhibition of MMP 13 is crucial in controlling the degradation of the extracellular matrix, which is a common pathological process in various diseases .

Biochemical Pathways

The inhibition of MMP 13 affects the degradation and repair of the major components of the extracellular matrix of connective tissues . This can influence many physiological processes such as ovulation, embryogenesis, angiogenesis, cellular differentiation, and wound healing . Moreover, it can also impact several pathological processes like psoriasis, multiple sclerosis, osteoarthritis, rheumatoid arthritis, osteoporosis, Alzheimer’s disease, tumor growth, and metastasis .

Pharmacokinetics

It is noted that similar inhibitors, which include a zinc binding group (zbg), show poor pharmacokinetic properties and may cause toxicity resulting from metabolic activation of hydroxylamine . More research is needed to determine the ADME properties of 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide.

Result of Action

The result of the action of this compound is the potent and highly selective inhibition of MMP 13 . This leads to the control of the degradation of the extracellular matrix, thereby potentially mitigating the pathological processes associated with its over-expression .

安全和危害

未来方向

属性

IUPAC Name |

6-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O2/c13-12(14,15)7-2-1-3-8(6-7)16-11(20)9-4-5-10(19)18-17-9/h1-6H,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEINKXPVSMJYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=NNC(=O)C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-isopropylbenzenecarboxamide](/img/structure/B2834083.png)

![N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834087.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2834088.png)

![2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide](/img/structure/B2834090.png)

![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2H-chromene-3-carboxamide](/img/structure/B2834092.png)

![4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol](/img/structure/B2834095.png)

![(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2834100.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2834101.png)

![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2834102.png)

![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2834106.png)